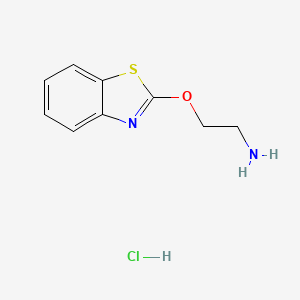![molecular formula C14H21BrClNO2 B1442861 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-12-1](/img/structure/B1442861.png)
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride (4-BMPEHP) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a chiral, colorless, and crystalline solid that is soluble in water and organic solvents. 4-BMPEHP has several advantages over other compounds in its class, including its low cost, high solubility, and low toxicity. It is also highly stable and has a low melting point.
Scientific Research Applications
Synthesis and Polymer Applications
Several studies have focused on the synthesis of novel ethylenes and their copolymerization with styrene to create unique copolymers. These copolymers were characterized by various techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The decomposition of these copolymers typically occurs in two steps, indicating their potential applications in materials science due to their unique thermal properties (Kharas et al., 2016); (Hussain et al., 2019).
Medicinal Chemistry Applications
Research has also explored the synthesis of piperidine derivatives for potential therapeutic uses. For example, studies on the synthesis and evaluation of 2,6-diaryl-3-methyl-4-piperidone derivatives have shown certain compounds to exhibit analgesic, local anaesthetic, and antifungal activities, highlighting the diverse pharmacological potentials of piperidine derivatives (Rameshkumar et al., 2003). Additionally, aryloxyethylamine derivatives have been investigated for their neuroprotective effects against glutamate-induced cell death and ischemic damage, further underscoring the significance of piperidine-based compounds in drug development (Zhong et al., 2020).
properties
IUPAC Name |
4-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKTYWILFUPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



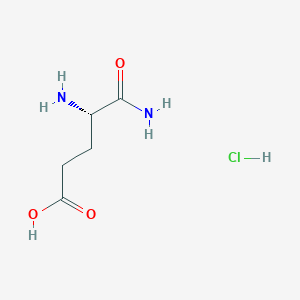

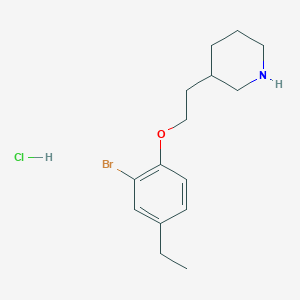
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
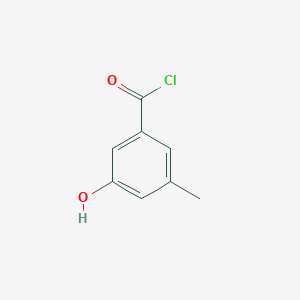
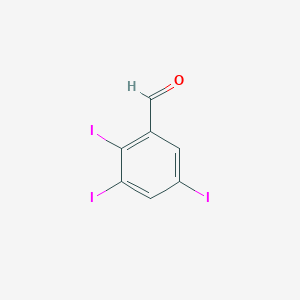
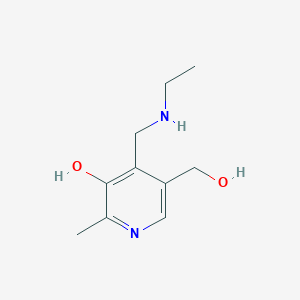

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)

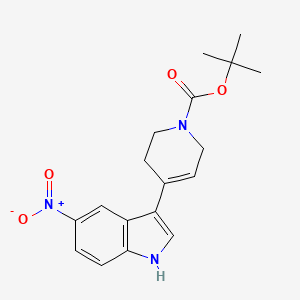
![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)
